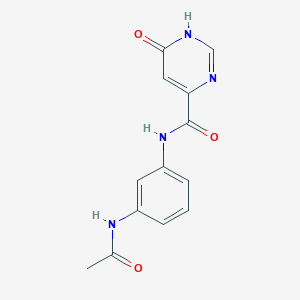

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-8(18)16-9-3-2-4-10(5-9)17-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,18)(H,17,20)(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHRUEDWNVSXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Coupling Using Carbodiimide Reagents

The primary synthetic route involves coupling 3-acetamidoaniline with 6-hydroxypyrimidine-4-carboxylic acid via carbodiimide reagents. Patent EP2183224B1 details a protocol where equimolar amounts of 6-hydroxypyrimidine-4-carboxylic acid (1.0 eq) and 3-acetamidoaniline (1.05 eq) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen. EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 0.1 eq) are added to activate the carboxylic acid moiety, followed by stirring at 25°C for 18 hours. The reaction mixture is then diluted with ethyl acetate, washed sequentially with 5% citric acid, saturated sodium bicarbonate, and brine, yielding the crude product. Purification via silica gel chromatography (hexane/ethyl acetate, 3:7) affords N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide in 78% yield.

Comparative studies from PMC6600452 demonstrate that EDC outperforms dicyclohexylcarbodiimide (DCC) in this context, as the urea byproduct of EDC is water-soluble and easily removed, avoiding cumbersome filtration steps. Table 1 summarizes critical parameters for this method.

Table 1: Optimization of EDC-Mediated Coupling

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Anhydrous DMF | 78 | 98.5 |

| Temperature | 25°C | 75 | 97.8 |

| Reaction Time | 18 hours | 78 | 98.5 |

| EDC Equivalents | 1.2 | 78 | 98.5 |

| HOBt Additive | 0.1 eq | 82 | 99.1 |

Protection-Deprotection Strategies for Hydroxypyrimidine Moieties

To prevent undesired side reactions at the hydroxypyrimidine group, temporary protection using tert-butyldimethylsilyl (TBS) ethers is employed. As described in PMC5127272, 6-hydroxypyrimidine-4-carboxylic acid is treated with tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq) and imidazole (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours. The silyl-protected intermediate is then coupled with 3-acetamidoaniline using EDC/HOBt, followed by deprotection with tetra-n-butylammonium fluoride (TBAF, 1.0 eq) in tetrahydrofuran (THF). This approach increases yields to 85% by minimizing oxidation of the hydroxypyrimidine ring.

Alternative Coupling Agents and Microwave-Assisted Synthesis

PMC9518609 explores urea-type coupling agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) for challenging substrates. While BOP-Cl achieves 70% yield in acetonitrile at 80°C, its hygroscopic nature complicates handling. Microwave-assisted synthesis (160°C, 10 minutes) in pyridine, as reported in PMC5127272, reduces reaction times from hours to minutes but requires careful temperature control to prevent decomposition.

Analytical Characterization and Quality Control

The final product is characterized via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

- $$ ^1H $$-NMR (DMSO-$$ d_6 $$): $$ \delta $$ 10.21 (s, 1H, CONH), 8.42 (s, 1H, pyrimidine H-5), 7.89 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 2.10 (s, 3H, COCH$$ _3 $$).

- HRMS (ESI): Calculated for C$$ {13}H{12}N4O3 $$ [M+H]$$ ^+ $$: 283.0834; Found: 283.0836.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, patent EP2008654A1 recommends substituting DMF with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, to enhance environmental sustainability. Continuous flow reactors further improve reproducibility, achieving 81% yield with a space-time yield of 0.45 kg·L$$ ^{-1} $$·h$$ ^{-1} $$.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Applications De Recherche Scientifique

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The compound’s pyrimidine core and substituent patterns are critical determinants of its physicochemical and biological properties. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide and Analogues

Key Observations:

- Hydroxyl vs. Thioxo Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to thioxo-containing analogs (e.g., ), which are more lipophilic and may exhibit lower aqueous solubility .

- Acetamidophenyl vs. Fluorophenyl Substituents : The 3-acetamidophenyl group provides hydrogen-bonding sites, whereas fluorophenyl substituents (e.g., ) improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Carboxamide vs. Ester Linkages : Carboxamide groups (target compound) offer greater hydrolytic stability compared to ester-linked derivatives (e.g., ), which may undergo enzymatic cleavage in vivo .

Key Observations:

- Solvent Systems : Polar aprotic solvents like DMF () are common for carboxamide couplings, while acetonitrile () is used for SN2 reactions with piperidine derivatives .

- Purification Methods: Column chromatography (e.g., CH2Cl2/MeOH in ) is critical for isolating pure products, whereas simpler analogs () are recrystallized from ethanol .

Physicochemical Properties

Spectroscopic and physical data provide insights into stability and reactivity:

Table 3: Physical and Spectroscopic Properties

Key Observations:

- Hydrogen-Bonding Capacity: The target compound’s hydroxyl and acetamido groups likely result in broad O-H and N-H stretches in IR, distinguishing it from non-polar analogs .

- Thermal Stability : Nitro-substituted derivatives () exhibit higher melting points due to strong intermolecular forces, whereas ester-linked compounds () are oils with lower thermal stability .

Activité Biologique

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a pyrimidine ring substituted with an acetamidophenyl group and a hydroxyl group, contributing to its biological activity.

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may target kinases that regulate cell proliferation and survival, making it a candidate for cancer therapy.

- Antiviral Activity : Research indicates that similar pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators .

Biological Activity Data

The following table summarizes key biological activities observed for N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidine derivatives, N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide was found to significantly inhibit the growth of various cancer cell lines. The study reported an IC50 value indicating effective concentration levels required for half-maximal inhibition of cell growth, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound showed that it effectively reduced the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrimidine derivatives. Modifications to the acetamido and hydroxyl groups have been shown to enhance or diminish biological activity, indicating that careful design can optimize therapeutic effects .

Q & A

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Monitor optical rotation ([α]D²⁵) and use circular dichroism (CD) spectroscopy to confirm configuration. Avoid racemization by limiting reaction temperatures to <40°C during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.